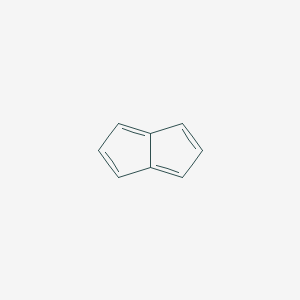

Pentalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pentalene is an ortho-fused bicyclic hydrocarbon and a mancude carbobicyclic parent.

Aplicaciones Científicas De Investigación

Chemical Properties and Stability

Pentalene is characterized by its 8π electron system, which contributes to its antiaromatic nature. Despite its inherent instability at room temperature, recent advancements have led to the development of stable derivatives that maintain this compound's unique properties. For instance, the synthesis of stable monoareno-pentalenes has been achieved through regioselective reactions, allowing for the exploration of their magnetic and electronic characteristics .

Stability Enhancement

- Oxidation Reactions : Certain derivatives like 1,3,4,6-tetraphenylthis compound exhibit remarkable stability due to steric bulk from phenyl substituents, enabling them to switch between aromatic and antiaromatic states without structural changes .

- Thermal Stability : Research indicates that this compound derivatives can remain stable under ambient conditions, which is crucial for practical applications in materials science .

Applications in Organic Electronics

This compound's unique electronic properties make it a candidate for various applications in organic electronics:

- Organic Semiconductors : this compound derivatives are being investigated for their potential use in organic semiconducting materials. Their ability to form stable structures while retaining antiaromatic characteristics may lead to innovative designs in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Optoelectronic Devices : The reversible switching between aromatic and antiaromatic states in certain this compound derivatives suggests potential applications in optoelectronic devices where control over electronic states is essential .

Theoretical Studies on Aromaticity

This compound serves as a valuable model compound for studying the concepts of aromaticity and antiaromaticity:

- Magnetic Properties : The exploration of magnetic (anti)aromaticity effects using this compound derivatives can provide insights into the fundamental principles governing electron delocalization in cyclic compounds .

- Graphene Interaction Studies : Recent studies have shown that this compound can interact with graphene, influencing its antiaromatic character. This interaction may have implications for developing new materials with tailored electronic properties .

Nanotechnology and Material Science

This compound's structural characteristics allow it to play a role in nanotechnology:

- Nanoparticle Formation : this compound units can be integrated into nanoparticle structures that exhibit semiconductor activity. These nanoparticles have potential applications in photocatalysis and environmental remediation due to their unique electronic properties .

- Composite Materials : The incorporation of this compound into composite materials can enhance their electrical conductivity and stability, making them suitable for advanced technological applications.

Case Study 1: Synthesis of Monoareno-Pentalenes

A recent study demonstrated the successful synthesis of monoareno-pentalenes through a carbopalladation cascade reaction. These compounds were characterized using NMR spectroscopy and UV-vis spectroscopy, revealing their stability under ambient conditions and potential applications as experimental probes for studying magnetic effects .

Case Study 2: Interaction with Graphene

Research investigating the interaction between this compound and graphene showed that this combination could modulate the antiaromatic character of this compound. The study utilized various computational methods to analyze non-covalent interactions, providing insights into how these interactions affect the electronic properties of both materials .

Propiedades

Número CAS |

250-25-9 |

|---|---|

Fórmula molecular |

C8H6 |

Peso molecular |

102.13 g/mol |

Nombre IUPAC |

pentalene |

InChI |

InChI=1S/C8H6/c1-3-7-5-2-6-8(7)4-1/h1-6H |

Clave InChI |

GUVXZFRDPCKWEM-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC=CC2=C1 |

SMILES canónico |

C1=CC2=CC=CC2=C1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.